molecular formula C22H18FN3O2 B2569009 2-(1H-benzo[d]imidazol-1-yl)-N-(3-(4-fluorophenoxy)benzyl)acetamide CAS No. 1219842-09-7

2-(1H-benzo[d]imidazol-1-yl)-N-(3-(4-fluorophenoxy)benzyl)acetamide

Cat. No.: B2569009
CAS No.: 1219842-09-7
M. Wt: 375.403
InChI Key: OUDIMBUWYAFBJY-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d]imidazol-1-yl)-N-(3-(4-fluorophenoxy)benzyl)acetamide is a synthetic benzimidazole derivative intended for research use by qualified investigators. The 1H-benzo[d]imidazole scaffold is a privileged structure in medicinal chemistry, recognized as one of the most common ring systems in FDA-approved drugs due to its favorable drug-like properties and ability to mimic purine nucleotides . This makes it a highly valuable template for exploring interactions with various biological targets. Benzimidazole-based compounds have demonstrated a wide spectrum of pharmacological activities in scientific research, including antimicrobial and anticancer effects . Some derivatives function as DNA minor groove-binding ligands, which can interfere with DNA-topoisomerase complexes and induce cell cycle arrest, making them promising candidates in oncology research . Other research avenues include the development of benzimidazoles as positive allosteric modulators of neuronal receptors . The specific structure of this compound, which incorporates a 4-fluorophenoxy benzyl group, is designed to allow researchers to probe subtle structure-activity relationships. This product is provided for research purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[[3-(4-fluorophenoxy)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2/c23-17-8-10-18(11-9-17)28-19-5-3-4-16(12-19)13-24-22(27)14-26-15-25-20-6-1-2-7-21(20)26/h1-12,15H,13-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDIMBUWYAFBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NCC3=CC(=CC=C3)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-N-(3-(4-fluorophenoxy)benzyl)acetamide typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Benzyl Acetamide Moiety: The benzimidazole derivative is then reacted with an appropriate benzyl halide in the presence of a base to form the N-benzylated product.

    Attachment of the Fluorophenoxy Group: The final step involves the nucleophilic substitution of the benzylated benzimidazole with a fluorophenoxy benzyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole ring can undergo oxidation reactions, potentially forming N-oxides.

    Reduction: Reduction of the nitro group (if present) on the benzimidazole ring can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amino-substituted benzimidazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 2-(1H-benzo[d]imidazol-1-yl)-N-(3-(4-fluorophenoxy)benzyl)acetamide has been studied for its potential as an antimicrobial agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer. Its structure allows it to interact with specific molecular targets, potentially leading to the development of new drugs.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in the pharmaceutical industry are particularly noteworthy.

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-N-(3-(4-fluorophenoxy)benzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, disrupting their normal function. The fluorophenoxy group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical structural and functional differences between the target compound and its analogues:

Compound Name/ID Structural Variation vs. Target Compound Key Biological Activity Reference(s)
Target : 2-(1H-Benzo[d]imidazol-1-yl)-N-(3-(4-fluorophenoxy)benzyl)acetamide Reference structure Hypothesized antimicrobial/anticancer
W1 : 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide - Thioether linkage
- Dinitrophenyl substituent
Antimicrobial, anticancer
9c : 2-{4-[4-(1H-Benzo[d]imidazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide - Triazole-thiazole hybrid
- Bromophenyl group
α-Glucosidase inhibition
29 : N-(4-Fluorophenyl)-2-(2-(4-fluorophenyl)-1H-benzo[d]imidazol-1-yl)acetamide - Direct fluorophenyl substitution
- No phenoxy spacer
Antimicrobial
296274-54-9 : 2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-fluorophenyl)acetamide - Thioether linkage
- Simpler fluorophenyl substituent
Not explicitly reported
9j : 2-((3-(1H-Benzo[d]imidazol-2-yl)quinolin-2-yl)thio)-N-(4-nitrophenyl)acetamide - Quinoline-thioacetamide hybrid
- Nitrophenyl group
Antibacterial

Key Findings from Comparative Studies

Antimicrobial Activity
  • The target compound’s 4-fluorophenoxybenzyl group may enhance membrane permeability compared to simpler fluorophenyl analogues (e.g., 29), which showed moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli) .
  • W1 demonstrated superior antimicrobial potency (MIC: 2–4 µg/mL) due to its electron-withdrawing dinitrophenyl group, which likely improves target binding . However, this group may increase toxicity risks.
Enzyme Inhibition
  • 9c exhibited α-glucosidase inhibition (IC₅₀: 1.2 µM) via its triazole-thiazole motif, which facilitates hydrogen bonding with the enzyme’s active site . The target compound lacks this motif but may compensate with its phenoxybenzyl group’s steric bulk.
Anticancer Potential
  • 9j and related quinoline-benzimidazole hybrids showed cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 12–18 µM) . The target compound’s fluorophenoxy group could enhance selectivity for cancer cell membranes.
Antioxidant Activity
  • Benzimidazole-oxadiazole hybrids (e.g., Scheme 22b in ) demonstrated radical scavenging (70–80% at 100 µM via DPPH assay), suggesting that introducing electron-donating groups (e.g., methoxy) into the target compound could expand its therapeutic scope.

Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups : Nitro (e.g., 9j ) and dinitro (e.g., W1 ) substituents enhance antimicrobial activity but may reduce metabolic stability .

Linker Flexibility : Thioether linkages (e.g., 296274-54-9 ) improve solubility but reduce target affinity compared to acetamide linkers .

Fluorination : Fluorine atoms (e.g., 29 , target compound ) enhance lipophilicity and bioavailability without significant toxicity .

Biological Activity

2-(1H-benzo[d]imidazol-1-yl)-N-(3-(4-fluorophenoxy)benzyl)acetamide is a synthetic compound belonging to the class of benzimidazole derivatives. This compound has garnered attention due to its potential biological activities, which include antimicrobial and anticancer properties. The structural features of this compound, particularly the benzimidazole core and the fluorophenoxy substituent, suggest a diverse range of interactions with biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H16FN3O2\text{C}_{17}\text{H}_{16}\text{FN}_3\text{O}_2

This structure includes:

  • A benzimidazole core which is known for its biological significance.
  • A fluorophenoxy group that may enhance pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The benzimidazole moiety is known to inhibit certain enzymes, while the fluorophenoxy group may enhance binding affinity and specificity.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungal strains. For example, studies have reported minimum inhibitory concentrations (MICs) in the range of 1.27 to 2.65 µM for various derivatives against different microbial strains .

Compound NameMIC (µM)Activity Type
N11.27Antibacterial
N81.43Antibacterial
N222.60Antibacterial
N232.65Antibacterial

Anticancer Activity

The anticancer potential of this compound has also been explored. In various studies, derivatives of benzimidazole have shown promising results against cancer cell lines, with IC50 values indicating their potency. For instance, some derivatives exhibited IC50 values lower than standard chemotherapeutic agents such as 5-Fluorouracil (5-FU), highlighting their potential as anticancer agents .

Compound NameIC50 (µM)Cancer Cell Line
N95.85HCT116
N184.53HCT116
5-FU9.99HCT116

Case Studies

Several studies have focused on the synthesis and biological evaluation of benzimidazole derivatives, including those structurally related to our compound of interest:

  • Antimicrobial Studies : A series of benzimidazole derivatives were synthesized and tested against various microbial strains, demonstrating significant activity that supports the potential use of these compounds in treating infections .
  • Anticancer Studies : Another study evaluated the anticancer activity of several benzimidazole derivatives against human cancer cell lines, revealing that certain modifications significantly enhance their efficacy compared to traditional treatments .

Q & A

Q. Q1: What analytical techniques are essential for confirming the structure and purity of 2-(1H-benzo[d]imidazol-1-yl)-N-(3-(4-fluorophenoxy)benzyl)acetamide?

A1: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the connectivity of the benzimidazole, fluorophenoxy, and acetamide moieties. Mass Spectrometry (MS) validates the molecular weight (theoretical: 301.34 g/mol), while Infrared (IR) spectroscopy identifies functional groups like the amide C=O stretch (~1650–1700 cm⁻¹). Elemental analysis ensures stoichiometric agreement with the molecular formula (C₁₅H₁₂FN₃O₂S) .

Synthesis Optimization

Q. Q2: How can reaction conditions be optimized for synthesizing this compound with high yield and purity?

A2: Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution between benzimidazole and acetamide intermediates.
  • Catalysis : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) facilitates deprotonation and coupling reactions.
  • Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) improve purity .

Biological Activity and Mechanism

Q. Q3: What biological pathways or targets are hypothesized for this compound based on structural analogs?

A3: Structural analogs (e.g., fluorophenyl-substituted benzimidazoles) suggest potential inhibition of:

  • Kinases : Benzimidazole derivatives often target ATP-binding pockets in kinases (e.g., EGFR, VEGFR).
  • Inflammatory mediators : Fluorophenoxy groups may modulate COX-2 or NF-κB pathways.
  • Apoptosis regulators : The acetamide moiety could interact with Bcl-2 family proteins. Preliminary docking studies (using AutoDock Vina) are recommended to prioritize targets .

Stability and Reactivity

Q. Q4: How do the fluorophenoxy and benzimidazole groups influence the compound’s stability under physiological conditions?

A4:

  • Fluorophenoxy : Enhances metabolic stability by resisting cytochrome P450 oxidation.
  • Benzimidazole : Susceptible to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions.
  • Amide bond : Hydrolysis risk in esterase-rich environments (e.g., plasma). Stability assays (HPLC monitoring at 37°C in PBS) are advised to quantify degradation .

Advanced Analytical Methods

Q. Q5: What advanced techniques resolve contradictions between computational predictions and experimental bioactivity data?

A5:

  • Molecular Dynamics (MD) Simulations : Assess binding mode flexibility (e.g., GROMACS) to reconcile docking results with low IC₅₀ values.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity discrepancies caused by solvation effects.
  • Metabolite Profiling (LC-MS/MS) : Identify active metabolites that may explain unexpected in vivo efficacy .

Structure-Activity Relationship (SAR) Studies

Q. Q6: How can SAR studies be designed to improve target selectivity?

A6:

  • Core modifications : Replace benzimidazole with imidazopyridine to alter π-π stacking interactions.
  • Substituent variation : Test electron-withdrawing groups (e.g., -CF₃) on the fluorophenoxy ring for enhanced hydrophobic binding.
  • Linker optimization : Compare acetamide vs. sulfonamide spacers for conformational flexibility. Use parallel synthesis and high-throughput screening (HTS) to evaluate IC₅₀ shifts .

Data Contradiction Analysis

Q. Q7: How should researchers address discrepancies in reported solubility and bioavailability data?

A7:

  • Solubility : Test in multiple buffers (e.g., PBS, FaSSIF) to account for pH-dependent ionization.
  • Bioavailability : Compare pharmacokinetics (PK) in rodent models vs. in vitro Caco-2 permeability assays.
  • Crystallinity : Powder X-ray diffraction (PXRD) identifies polymorphic forms affecting dissolution rates .

Computational Modeling

Q. Q8: Which computational tools are recommended for predicting drug-likeness and off-target effects?

A8:

  • ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate logP, BBB permeability, and hERG inhibition.
  • Off-target Profiling : Similarity Ensemble Approach (SEA) predicts interactions with GPCRs or ion channels.
  • Quantum Mechanics (QM) : Gaussian 16 optimizes geometries for accurate docking studies .

Advanced Applications in Material Science

Q. Q9: What non-pharmacological applications exist for this compound’s unique electronic properties?

A9: The fluorophenoxy-benzimidazole core may serve as:

  • Organic semiconductors : DFT calculations (e.g., using B3LYP/6-31G*) assess HOMO-LUMO gaps for charge transport.
  • Fluorescent probes : Modify the benzimidazole with electron-donating groups (e.g., -NH₂) to tune emission wavelengths.
  • Metal-organic frameworks (MOFs) : Coordinate with transition metals (e.g., Zn²⁺) for catalytic applications .

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